molecular formula C41H80O16P2 B12310980 1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt

Cat. No.: B12310980
M. Wt: 891.0 g/mol
InChI Key: UJVUMTUBMCYKBK-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt is a phospholipid compound that plays a crucial role in cellular signaling. It is a derivative of phosphatidylinositol, which is a minor component of cell membranes but is involved in important cellular processes such as signal transduction and membrane trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt typically involves the esterification of phosphatidylinositol with palmitic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphatidylinositol derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with fewer oxygen atoms .

Scientific Research Applications

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt involves its role in cellular signaling pathways. It acts as a substrate for various kinases and phosphatases, which phosphorylate and dephosphorylate the compound, respectively. These modifications regulate the activity of downstream signaling molecules and pathways, ultimately affecting cellular functions such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylinositol 4,5-bisphosphate: Another phosphoinositide involved in cellular signaling.

    Phosphatidylinositol 3-phosphate: A phosphoinositide that plays a role in membrane trafficking and autophagy.

    Phosphatidylinositol 3,4,5-trisphosphate: A key signaling molecule in the PI3K/AKT pathway

Uniqueness

1,2-Dipalmitoyl phosphatidylinositol 4-phosphate ammonium salt is unique due to its specific fatty acid composition (dipalmitoyl) and its role in the phosphorylation cascade of phosphoinositides. This specificity allows it to participate in distinct signaling pathways and cellular processes compared to other similar compounds .

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[hydroxy-(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)40(37(45)39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVUMTUBMCYKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O16P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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